7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Overview
Description
“7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” is a chemical compound with the empirical formula C12H12O3 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . Based on the Pechmann coumarin synthesis method, an effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives under different conditions has been developed . The synthesis involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular structure of “7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” is characterized by a benzopyran-2-one core structure . Coumarins contain an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives .Chemical Reactions Analysis
The preparation of aryl/heteroarylpiperazinyl derivatives was achieved through an efficient synthetic route . The reaction involved the conversion of 8-acetyl-7-hydroxy-4-methylchromen-2-one to 8-acetyl-7-(3-bromopropoxy)-4-methylchromen-2-one or 8-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one via the reaction with 1,3-dibromopropane .Scientific Research Applications
Choleretic Drug Application
7-hydroxy-4-methylcoumarin, a similar compound, is clinically used as a choleretic drug. It helps relax the sphincter of the bile duct and relieve pain .
Complexation with Transition Metals
This compound can be used to create Schiff bases for complexation with transition metals like Cu(II), Co(II), Ni(II), and Zn(II), which have various applications in catalysis and materials science .
Mechanism of Action
Target of Action
The compound “7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones widely found in nature, and they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria
Mode of Action
Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties .
Biochemical Pathways
Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Result of Action
Coumarins have been tested for a wide range of biological properties .
Future Directions
The future directions for “7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” and similar coumarin derivatives are likely to involve further exploration of their biological and pharmaceutical properties . Given their wide range of potential applications, from medicinal uses to their value in fluorescent probes, dyes, and optical materials , continued research in this area is expected.
properties
IUPAC Name |
7-hydroxy-8-methyl-4-propylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMHZBPZJSVWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415800 | |
Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95184-99-9 | |
Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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